N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
CAS No.: 939954-34-4
Cat. No.: VC6443983
Molecular Formula: C13H21ClN4O2
Molecular Weight: 300.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939954-34-4 |
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Molecular Formula | C13H21ClN4O2 |
Molecular Weight | 300.79 |
IUPAC Name | 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride |
Standard InChI | InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H |
Standard InChI Key | VSDFOWAPGINDHN-UHFFFAOYSA-N |
SMILES | CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
N-Isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a crystalline solid typically synthesized as a high-purity intermediate (≥97%) under ISO-certified conditions . Its IUPAC name, 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline hydrochloride, reflects the substitution pattern: a nitro group at position 2, a piperazine moiety at position 5, and an isopropylamine group on the aniline nitrogen (Table 1) . The hydrochloride salt enhances solubility and stability, making it preferable for pharmaceutical formulations compared to its free base counterpart .
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 300.78 g/mol | |
logP (Partition Coefficient) | 0.45 (free base) | |
Hydrogen Bond Donors | 3 | |
Polar Surface Area | 75.04 Ų | |
Solubility | Soluble in DMSO, DCM |
The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows . Its SMILES notation, , underscores the spatial arrangement critical for intermolecular interactions .
Synthesis and Reaction Pathways
The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves sequential functionalization of an aniline precursor (Figure 1). A typical route includes:
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Nitration: Introduction of the nitro group at position 2 using nitric acid in a sulfuric acid medium.
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Piperazine Coupling: Ullmann or Buchwald-Hartwig amination to attach the piperazine ring at position 5.
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Isopropylamination: Nucleophilic substitution with isopropylamine to functionalize the aniline nitrogen.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Reaction Conditions:
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Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
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Catalysts: Palladium on carbon (Pd/C) for reduction steps.
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Temperature: 80–120°C for amination; ambient conditions for salt formation .
The free base intermediate (C₁₃H₂₀N₄O₂, MW 264.32 g/mol) is isolated before salt formation, with purity verified via HPLC .
Spectroscopic Characterization and Analytical Data
Structural confirmation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N stretch).
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High-Performance Liquid Chromatography (HPLC): Retention time of 6.8 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Table 2: Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Biological Activity |
---|---|---|
N-Benzyl-2-nitro-5-piperazinylaniline | Kinase inhibition | |
2-[2-Nitro-5-(piperazin-1-yl)anilino]ethanol HCl | Antimicrobial |
Industrial and Research Applications
As a pharmaceutical intermediate, this compound facilitates the synthesis of:
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Antipsychotics: Piperazine-based dopamine D₂ antagonists.
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Antibiotics: Nitroaromatic agents targeting anaerobic pathogens .
MolCore and VulcanChem supply the compound globally, emphasizing its role in accelerating drug discovery pipelines .
Future Directions and Challenges
Research priorities include:
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In Vivo Efficacy Studies: Validate anticancer and antimicrobial activity in animal models.
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Structure-Activity Relationship (SAR) Optimization: Modify substituents to enhance potency and reduce off-target effects.
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Green Chemistry Approaches: Develop solvent-free synthesis to improve sustainability.
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